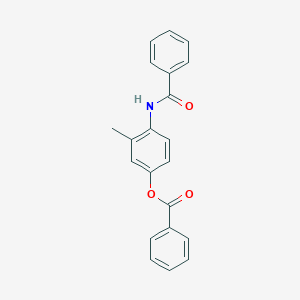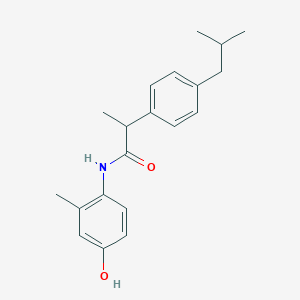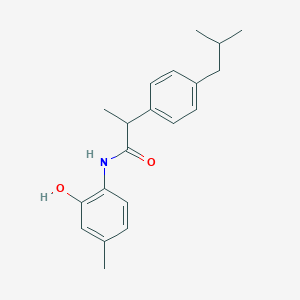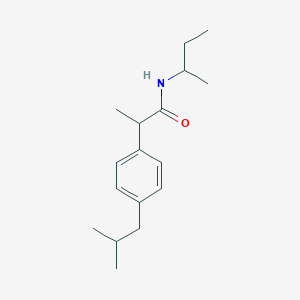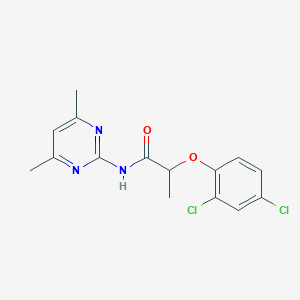
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide, also known as DCPA, is a herbicide that is commonly used in agriculture to control weeds. It belongs to the chemical family of chloroacetanilides and is known for its broad-spectrum activity against a wide range of weeds. Despite its widespread use, the synthesis, mechanism of action, and biochemical and physiological effects of DCPA are still not fully understood.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is not fully understood, but it is believed to inhibit the synthesis of fatty acids in plants by inhibiting the activity of acetyl-CoA carboxylase, an enzyme that is involved in the production of fatty acids. This leads to a buildup of toxic intermediates that ultimately cause cell death in the plant.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the growth of roots and shoots, reduce chlorophyll content, and disrupt the normal functioning of the plant's metabolism. 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has also been shown to have negative effects on soil microorganisms, including bacteria and fungi, which can have implications for soil health and nutrient cycling.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is a widely used herbicide in agriculture and is readily available for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mode of action, making it a useful tool for studying the effects of herbicides on plant growth and development. However, 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is also known to have negative effects on non-target organisms, including soil microorganisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many possible future directions for research related to 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide. One area of interest is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide that are more effective and have fewer negative impacts on non-target organisms. Another area of research is the study of the environmental fate of 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide, including its persistence in soil and water systems. Finally, there is a need for more research on the potential health effects of 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide exposure on humans and other animals.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenol with N-(4,6-dimethylpyrimidin-2-yl)propanamide in the presence of a catalyst. The reaction is usually carried out under controlled conditions of temperature and pressure to obtain high yields of the desired product. Other methods of synthesis include the reaction of 2,4-dichlorophenoxyacetic acid with N,N-dimethylformamide dimethyl acetal and the reaction of 2,4-dichlorophenol with N,N-dimethylformamide diethyl acetal.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has also been used in combination with other herbicides to enhance its efficacy and reduce the risk of weed resistance. In addition to its use in agriculture, 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has also been studied for its potential use in other areas, such as the treatment of cancer and fungal infections.
Eigenschaften
Molekularformel |
C15H15Cl2N3O2 |
|---|---|
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-8-6-9(2)19-15(18-8)20-14(21)10(3)22-13-5-4-11(16)7-12(13)17/h4-7,10H,1-3H3,(H,18,19,20,21) |
InChI-Schlüssel |
SNMDZHAFCZXHFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



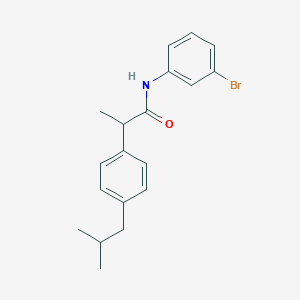

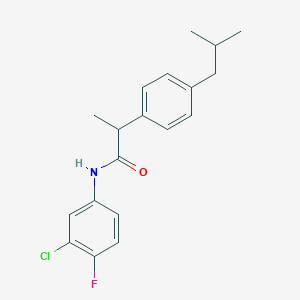
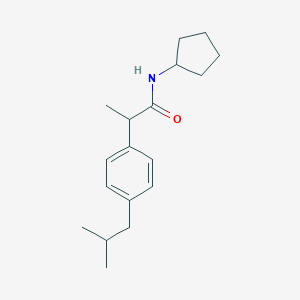


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)

![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
